molecular formula C16H10ClFN2O2 B2620636 (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313985-79-4

(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2620636
CAS No.: 313985-79-4
M. Wt: 316.72
InChI Key: MNDFVVBPJOXJHJ-SILNSSARSA-N
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Description

(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl imino group at the 2nd position, and a carboxamide group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the chromene derivative and a fluorophenyl amine under reflux conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a chromene derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the chromene ring.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signaling Pathways: Altering key signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxylate
  • (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxylic acid
  • (2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxylamide

Uniqueness

(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, fluorophenyl imino, and carboxamide groups contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-10-5-6-14-9(7-10)8-11(15(19)21)16(22-14)20-13-4-2-1-3-12(13)18/h1-8H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDFVVBPJOXJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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